molecular formula C10H9ClF3NO2 B2696663 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester CAS No. 636588-26-6

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester

Cat. No.: B2696663
CAS No.: 636588-26-6
M. Wt: 267.63
InChI Key: AYCFLPOPQPQINQ-UHFFFAOYSA-N
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Description

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester is a fluorinated organic compound known for its high reactivity and selectivity. It is a yellow liquid with a molecular weight of 267.63 g/mol . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester typically involves the chlorination of 2-chloromethyl-6-trifluoromethyl-nicotinic acid. One common method is the reaction of 2-chloromethyl-6-trifluoromethyl-nicotinic acid with ethyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form alcohols or other reduced forms

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid esters, while oxidation can produce nicotinic acids .

Scientific Research Applications

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester is unique due to its combination of a chloromethyl group and a trifluoromethyl group on the nicotinic acid backbone. This unique structure imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)6-3-4-8(10(12,13)14)15-7(6)5-11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCFLPOPQPQINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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